molecular formula C17H19NO4S B14729166 2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate CAS No. 6272-49-7

2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate

Cat. No.: B14729166
CAS No.: 6272-49-7
M. Wt: 333.4 g/mol
InChI Key: JYJIBNIVPROCIB-UHFFFAOYSA-N
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Description

2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate is a chemical compound with the molecular formula C17H19NO4S It is known for its unique structure, which includes a fluorenyl group, an ethyl group, and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or other strong acids to facilitate the formation of the sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl ethylamine.

Scientific Research Applications

2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The sulfate ester may also participate in biochemical reactions, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate is unique due to its combination of a fluorenyl group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

6272-49-7

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[ethyl(9H-fluoren-9-yl)amino]ethyl hydrogen sulfate

InChI

InChI=1S/C17H19NO4S/c1-2-18(11-12-22-23(19,20)21)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,19,20,21)

InChI Key

JYJIBNIVPROCIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOS(=O)(=O)O)C1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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